Cyclopropanecarboxamide, N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis-
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Overview
Description
Scientific Research Applications
MB-110 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a research tool to study the inhibition of NS5A protein in the hepatitis C virus . In biology, MB-110 is used to investigate the molecular mechanisms of viral replication and the development of antiviral therapies . In medicine, MB-110 has potential therapeutic applications for the treatment of hepatitis C infection . In industry, MB-110 may be used in the development of antiviral drugs and other pharmaceutical products .
Preparation Methods
The synthesis of MB-110 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques . Industrial production methods for MB-110 are also not widely available, but they likely involve scaling up the laboratory synthesis process to produce larger quantities of the compound.
Chemical Reactions Analysis
MB-110 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MB-110 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Mechanism of Action
The mechanism of action of MB-110 involves the inhibition of the NS5A protein, which is essential for the replication of the hepatitis C virus . By binding to the NS5A protein, MB-110 disrupts the viral replication process, thereby reducing the viral load in infected cells . The molecular targets of MB-110 include the NS5A protein and other components of the viral replication machinery .
Comparison with Similar Compounds
MB-110 is unique in its potent and selective inhibition of the NS5A protein. Similar compounds include other NS5A inhibitors such as daclatasvir, ledipasvir, and ombitasvir . These compounds also target the NS5A protein but may differ in their potency, selectivity, and pharmacokinetic properties. MB-110 stands out due to its high efficacy and favorable safety profile .
Properties
CAS No. |
1310694-75-7 |
---|---|
Molecular Formula |
C50H48N6O4S2 |
Molecular Weight |
861.1 g/mol |
IUPAC Name |
N-[(1R)-2-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(cyclopropanecarbonylamino)-2-phenylacetyl]pyrrolidin-2-yl]-1,3-thiazol-5-yl]phenyl]phenyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C50H48N6O4S2/c57-45(37-23-24-37)53-43(35-9-3-1-4-10-35)49(59)55-27-7-13-39(55)47-51-29-41(61-47)33-19-15-31(16-20-33)32-17-21-34(22-18-32)42-30-52-48(62-42)40-14-8-28-56(40)50(60)44(36-11-5-2-6-12-36)54-46(58)38-25-26-38/h1-6,9-12,15-22,29-30,37-40,43-44H,7-8,13-14,23-28H2,(H,53,57)(H,54,58)/t39-,40-,43+,44+/m0/s1 |
InChI Key |
FZCLQOXUWMCXCV-XCIZVNRNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](C2=CC=CC=C2)NC(=O)C3CC3)C4=NC=C(S4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CN=C(S7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)C1CC1 |
SMILES |
C1CC(N(C1)C(=O)C(C2=CC=CC=C2)NC(=O)C3CC3)C4=NC=C(S4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CN=C(S7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)C1CC1 |
Canonical SMILES |
C1CC(N(C1)C(=O)C(C2=CC=CC=C2)NC(=O)C3CC3)C4=NC=C(S4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CN=C(S7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)C1CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DBPR-110; DBPR 110; DBPR110; MB-110; MB 110; MB110; NSFA-10003S-0; NSFA10003S0; NSFA 10003S 0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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